molecular formula C17H15N3O2S B5561933 2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B5561933
M. Wt: 325.4 g/mol
InChI Key: UYQYKFCAEVZZCW-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with amino, methoxyphenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thioamides with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino and methoxyphenyl groups can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-methoxyphenyl)benzamide
  • 2-amino-N-(4-methoxyphenyl)thiophene-3-carboxamide

Uniqueness

2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the thiazole ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-13-9-7-12(8-10-13)19-16(21)15-14(20-17(18)23-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQYKFCAEVZZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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